molecular formula C13H12N2O3 B2706986 2-[4-Oxo-3-(prop-2-en-1-yl)-3,4-dihydrophthalazin-1-yl]acetic acid CAS No. 1263215-48-0

2-[4-Oxo-3-(prop-2-en-1-yl)-3,4-dihydrophthalazin-1-yl]acetic acid

Cat. No.: B2706986
CAS No.: 1263215-48-0
M. Wt: 244.25
InChI Key: BOYGFRZCELCKDQ-UHFFFAOYSA-N
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Description

2-[4-Oxo-3-(prop-2-en-1-yl)-3,4-dihydrophthalazin-1-yl]acetic acid is a complex organic compound with a unique structure that includes a phthalazinone core and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Oxo-3-(prop-2-en-1-yl)-3,4-dihydrophthalazin-1-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of phthalic anhydride with hydrazine to form phthalazinone, followed by alkylation with allyl bromide to introduce the prop-2-en-1-yl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-Oxo-3-(prop-2-en-1-yl)-3,4-dihydrophthalazin-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-[4-Oxo-3-(prop-2-en-1-yl)-3,4-dihydrophthalazin-1-yl]acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone derivatives: These compounds share the phthalazinone core and have similar chemical properties.

    Acetic acid derivatives: Compounds with an acetic acid moiety can exhibit similar reactivity and biological activity.

Uniqueness

2-[4-Oxo-3-(prop-2-en-1-yl)-3,4-dihydrophthalazin-1-yl]acetic acid is unique due to the combination of the phthalazinone core and the prop-2-en-1-yl group, which imparts specific chemical and biological properties not found in other similar compounds .

Properties

IUPAC Name

2-(4-oxo-3-prop-2-enylphthalazin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-7-15-13(18)10-6-4-3-5-9(10)11(14-15)8-12(16)17/h2-6H,1,7-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYGFRZCELCKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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